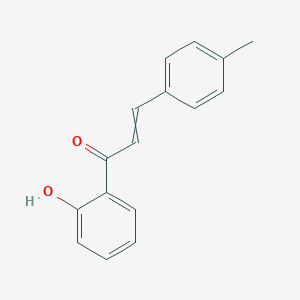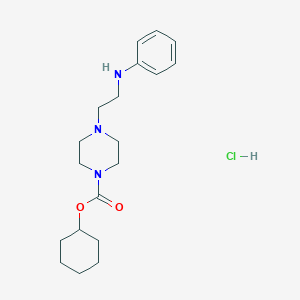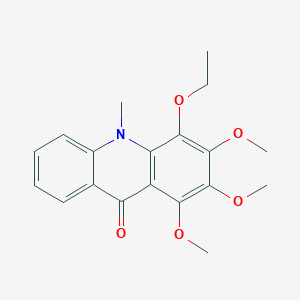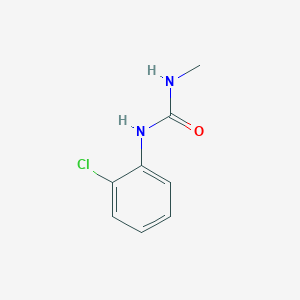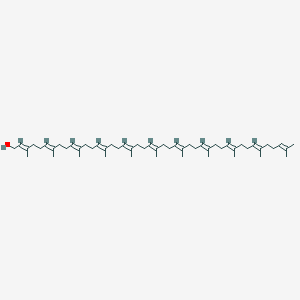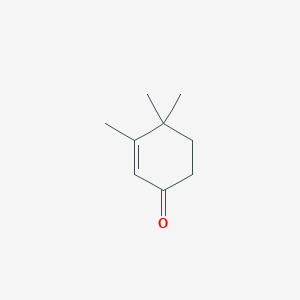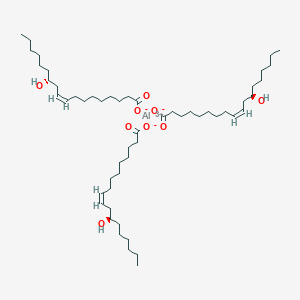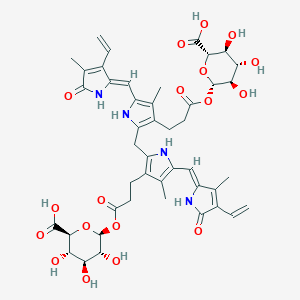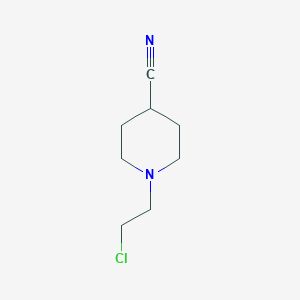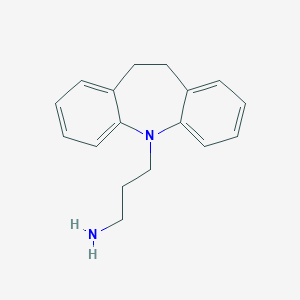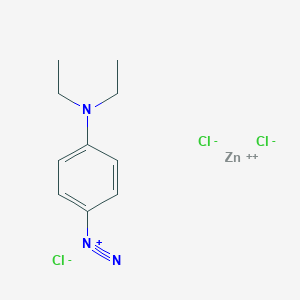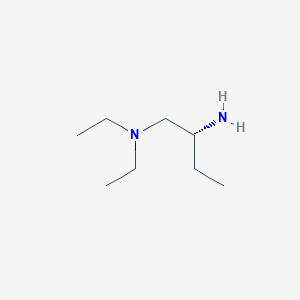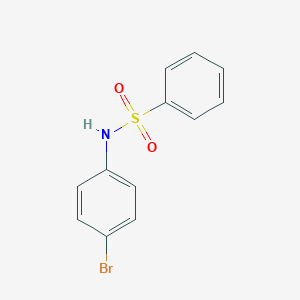
Benzenesulfonamide, N-(4-bromophenyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been explored in various contexts, with different substituents leading to compounds with diverse biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Another study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, identifying a novel scaffold for PR antagonists . Additionally, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, showing potential as carbonic anhydrase inhibitors and cytotoxic agents . The synthesis of quinoline derivatives from N-(2-bromophenylmethylphenyl)benzenesulfonamide has also been described, highlighting the versatility of benzenesulfonamide in chemical reactions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystal structure of the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide reveals a hydrogen-bonded ladder motif, which could be relevant to its reactivity and interaction with biological targets . The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays characteristic features of benzenesulfonamide derivatives, with the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group, which may affect its binding properties .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, leading to the formation of diverse molecular architectures. The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes results in the formation of quinoline derivatives, demonstrating the reactivity of the sulfonamide group in cyclocondensation reactions . The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide show that these compounds can form supramolecular architectures through C—H...πaryl and C—H...O interactions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures and the nature of their substituents. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions and N—H...N hydrogen-bonding interactions, leading to a three-dimensional network that could affect its solubility and stability . The presence of different substituents such as bromo, fluoro, methoxy, and nitro groups can also impact the polarity, boiling points, and melting points of these compounds, as well as their ability to interact with biological targets [1-8].
Aplicaciones Científicas De Investigación
Anticancer Agent
- Scientific Field : Oncology
- Application Summary : Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer agents. They work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application : The compounds were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Results : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .
Antimicrobial Agent
- Scientific Field : Microbiology
- Application Summary : Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
- Methods of Application : The new compounds were tested for antimicrobial action against bacterial and fungal strains .
- Results : The results of antimicrobial activity revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Antiestrogenic Agent
- Scientific Field : Endocrinology
- Application Summary : Synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives have been screened for their potential as antiestrogenic agents .
- Methods of Application : The anticancer screening of these derivatives was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the SRB assay .
- Results : The results of this study are not explicitly mentioned in the source .
Hybrid Antimicrobial Agent
- Scientific Field : Microbiology
- Application Summary : Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy. In this work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results of this study are not explicitly mentioned in the source .
DFT Study and Crystal Structure Analysis
- Scientific Field : Physical Chemistry
- Application Summary : The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to “Benzenesulfonamide, N-(4-bromophenyl)-”, has been synthesized and its structure confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed .
- Methods of Application : Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results . In addition, DFT was also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .
- Results : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Chemoselective Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The method shows highly practical chemoselective and functional group compatibility .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLFFQAEABRCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303623 | |
| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)benzenesulfonamide | |
CAS RN |
16468-97-6 | |
| Record name | 4'-Bromobenzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



